molecular formula C15H19N3OS B7136438 N-[2,2-dimethyl-1-(3-methylphenyl)propyl]thiadiazole-5-carboxamide

N-[2,2-dimethyl-1-(3-methylphenyl)propyl]thiadiazole-5-carboxamide

Cat. No.: B7136438
M. Wt: 289.4 g/mol
InChI Key: GIWYBRQNYJGLKV-UHFFFAOYSA-N
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Description

N-[2,2-dimethyl-1-(3-methylphenyl)propyl]thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoles

Properties

IUPAC Name

N-[2,2-dimethyl-1-(3-methylphenyl)propyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-6-5-7-11(8-10)13(15(2,3)4)17-14(19)12-9-16-18-20-12/h5-9,13H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWYBRQNYJGLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)(C)C)NC(=O)C2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-dimethyl-1-(3-methylphenyl)propyl]thiadiazole-5-carboxamide typically involves the reaction of 2,2-dimethyl-1-(3-methylphenyl)propan-1-amine with thiadiazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-dimethyl-1-(3-methylphenyl)propyl]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2,2-dimethyl-1-(3-methylphenyl)propyl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound may also interfere with cellular signaling pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole derivatives: Compounds such as 1,3,4-thiadiazole and 1,2,4-thiadiazole share structural similarities and exhibit similar biological activities.

    Thiazoles: Thiazole derivatives also possess a sulfur and nitrogen-containing ring and have diverse biological activities.

Uniqueness

N-[2,2-dimethyl-1-(3-methylphenyl)propyl]thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

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